N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide
Description
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.63 Å, b = 13.34 Å, c = 6.42 Å |
| Dihedral Angle (Pyrrole-Methoxyphenyl) | 30.6° |
Intermolecular interactions play a critical role in stabilizing the crystal lattice. The sulfonyl oxygen atoms participate in C–H⋯O hydrogen bonds with adjacent molecules, forming a three-dimensional network. These interactions occur at distances of 2.42–2.65 Å, consistent with moderate hydrogen-bonding strength.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment of hydrogen atoms. In deuterated dimethyl sulfoxide (DMSO-d₆), the compound exhibits distinct resonances:
- Aromatic Protons : The methoxyphenyl group shows a doublet at δ 7.82 ppm (J = 8.6 Hz) for the ortho-hydrogens and a doublet at δ 6.98 ppm (J = 8.6 Hz) for the meta-hydrogens.
- Pyrrole Protons : The 4- and 5-methyl groups resonate as singlets at δ 2.24 ppm and δ 2.18 ppm, respectively.
- Acetamide Methyl : The acetyl group’s methyl protons appear as a singlet at δ 2.07 ppm.
¹³C NMR spectra corroborate these assignments, with the sulfonyl-linked carbon (C–SO₂) appearing at δ 142.5 ppm, while the acetamide carbonyl carbon resonates at δ 169.8 ppm.
Infrared Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum in methanol reveals two absorption maxima:
- π→π* Transition : A strong band at 254 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to the conjugated methoxyphenyl-pyrrole system.
- n→π* Transition : A weaker band at 310 nm (ε = 850 M⁻¹cm⁻¹) originating from the sulfonyl group’s lone pairs.
Computational Chemistry Approaches for Three-Dimensional Modeling
Density Functional Theory Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry and electronic structure. The computed bond lengths and angles align closely with experimental crystallographic data, with a root-mean-square deviation (RMSD) of 0.012 Å for heavy atoms. Key findings include:
- The sulfonyl group adopts a tetrahedral geometry with O–S–O angles of 119.7°, consistent with its electron-withdrawing nature.
- The acetamide moiety’s planarity (N–C=O torsion angle = 178.5°) facilitates resonance stabilization.
Table 2: Comparison of Experimental and DFT-Optimized Geometries
| Parameter | Experimental (X-ray) | DFT (B3LYP) |
|---|---|---|
| S–O Bond Length (Å) | 1.432 | 1.438 |
| C=O Bond Length (Å) | 1.221 | 1.217 |
| O–S–O Angle (°) | 119.4 | 119.7 |
Properties
Molecular Formula |
C19H26N2O4S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C19H26N2O4S/c1-12(2)11-21-14(4)13(3)18(19(21)20-15(5)22)26(23,24)17-9-7-16(25-6)8-10-17/h7-10,12H,11H2,1-6H3,(H,20,22) |
InChI Key |
DGJVNGBUBBMHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Core Formation
The pyrrole skeleton is synthesized via Knorr-type cyclization or Paal-Knorr condensation , with modifications to accommodate pre-installed methyl groups.
Method 1: Modified Knorr Cyclization
Method 2: Paal-Knorr with Pre-Substituted Diketones
Sulfonylation at Position 3
Introduction of the 4-methoxyphenylsulfonyl group employs sulfonyl chloride electrophiles .
Procedure:
-
Reactants : 4-methoxyphenylsulfonyl chloride (1.5 eq), 4,5-dimethyl-1-isopropylpyrrole (1 eq).
-
Base : Triethylamine (2 eq) in dichloromethane (DCM).
-
Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane:EtOAc 4:1).
Key Challenge : Competing sulfonation at position 2 is mitigated by steric hindrance from the isopropyl group.
Alkylation at Position 1
The isopropyl group is typically introduced early (Step 1) but may require post-functionalization in alternative routes.
Reductive Amination (Alternative Approach):
Acetylation at Position 2
The final step introduces the acetamide via nucleophilic acyl substitution .
Method A: Direct Acetylation
Method B: Two-Step Protection/Deprotection
-
Protection : Treat pyrrole with Boc-anhydride (1.5 eq) to shield position 3.
-
Acetylation : Acetyl chloride (1.1 eq), DMAP catalyst.
Optimization of Reaction Conditions
Solvent Effects
Chemical Reactions Analysis
Types of Reactions: N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
The compound features a pyrrole ring substituted with a methoxyphenyl sulfonyl group and is linked to an acetamide moiety. Its unique structure contributes to its biological activity.
Applications in Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with similar structures to N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide exhibit significant anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, one study demonstrated that a related compound inhibited the proliferation of breast cancer cells through apoptosis induction .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy. In vitro studies have suggested that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.
3. Neuroprotective Properties
Emerging research highlights the neuroprotective effects of compounds related to this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
1. Pesticidal Activity
The compound's structural components suggest potential pesticidal activity. Research into similar sulfonamide compounds has revealed their effectiveness against various agricultural pests and pathogens. For example, studies have shown that certain sulfonamide derivatives can act as effective fungicides or insecticides, offering an eco-friendly alternative to conventional pesticides .
2. Biocontrol Agents
There is growing interest in using such compounds as biocontrol agents in sustainable agriculture. Their ability to inhibit pathogenic fungi could be harnessed to protect crops without the adverse effects associated with synthetic chemicals .
Case Study 1: Anticancer Research
A recent study investigated the effects of a sulfonamide derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers demonstrated that the compound could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its role as an anti-inflammatory agent .
Case Study 3: Pesticidal Efficacy
Field trials conducted on crops treated with a sulfonamide-based pesticide showed a marked reduction in pest populations compared to untreated controls, highlighting its practical application in agriculture .
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites. This inhibition can prevent the degradation of extracellular matrix components, which is important in processes such as tissue remodeling and cancer metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on crystallographic, conformational, and intermolecular interaction data derived from the evidence.
Structural Analogues and Substituent Effects
A closely related compound, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (hereafter referred to as Compound I ), shares the acetamide functional group but differs in its heterocyclic core and substituents . Key structural comparisons include:
| Feature | Target Compound | Compound I |
|---|---|---|
| Core Structure | 1H-pyrrole ring | 2,3-dihydro-1H-pyrazole ring |
| Electron-Withdrawing Groups | 4-Methoxyphenylsulfonyl (polar, hydrogen-bond acceptor) | 3,4-Dichlorophenyl (lipophilic, moderate hydrogen-bond acceptor) |
| Steric Substituents | 4,5-Dimethyl; 2-methylpropyl | 1,5-Dimethyl; 2-phenyl |
| Amide Conformation | Planar acetamide group (assumed) | Planar amide group (confirmed via crystallography) |
Conversely, the dichlorophenyl group in Compound I may favor hydrophobic interactions in biological systems.
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns significantly influence molecular aggregation and crystal packing. In Compound I , N–H⋯O hydrogen bonds form dimers of the R₂²(10) type, as defined by graph set analysis (Bernstein et al., 1995) . The target compound’s acetamide and sulfonyl groups could facilitate similar or distinct intermolecular interactions:
- Compound I : N–H⋯O bonds create dimeric motifs, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, leading to varied conformers in the asymmetric unit .
Conformational Flexibility
In contrast, Compound I exhibits three distinct conformers in its asymmetric unit due to rotational flexibility of the dichlorophenyl and pyrazole rings . This difference highlights how alkyl vs. aromatic substituents modulate conformational dynamics.
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide is a complex organic compound with significant potential for various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a pyrrole ring with a sulfonamide group and a methoxyphenyl substituent, contributing to its unique biological properties. Its molecular formula is and it has a molecular weight of approximately 406.5 g/mol .
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, potentially affecting pathways involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors that play roles in cellular signaling pathways associated with disease states.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Initial in vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest .
- Anti-inflammatory Properties : The compound's ability to inhibit pro-inflammatory enzymes can contribute to its therapeutic potential in treating inflammatory diseases .
- Antioxidant Effects : Some derivatives of the compound have shown promising antioxidant activity, indicating potential for use in conditions characterized by oxidative stress .
Research Findings
A summary of relevant research findings on this compound is presented in the table below:
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds derived from the pyrrole framework:
- Case Study 1 : A derivative of N-{3-[4-(trifluoromethyl)phenyl]sulfonyl}-pyrrolidine showed enhanced lipophilicity and anticancer activity, suggesting structural modifications can significantly impact biological efficacy.
- Case Study 2 : Research on N-{3-[4-hydroxyphenyl]sulfonyl}-pyrrolidine indicated improved solubility and bioavailability due to the hydroxy substituent, enhancing its therapeutic potential in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
